1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-4-9-17(20)13(11-14)12-26(24,25)21-15-5-7-16(8-6-15)22-10-2-1-3-18(22)23/h4-9,11,21H,1-3,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXCNDOBEHCKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Coupling with Piperidinyl Derivative: The difluorophenyl intermediate is then coupled with a piperidinyl derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Stability and Degradation Reactions
The 2-oxopiperidin-1-yl group is susceptible to hydrolysis under acidic or basic conditions, forming a secondary amine and δ-lactam byproducts . The sulfonamide linkage is generally stable but may undergo metabolic cleavage in vivo via cytochrome P450 enzymes (e.g., CYP3A4) .
Degradation Pathways
-
Enzymatic Cleavage :
Sulfonamide bond metabolism by CYP3A4 generates sulfonic acid and aryl amine metabolites .
Functional Group Reactivity
-
Sulfonamide Group :
-
2-Oxopiperidin-1-yl Moiety :
Metabolic and Biological Interactions
In vitro studies of structurally related sulfonamides demonstrate:
-
CYP-Mediated Oxidation : Primary pathway for hepatic clearance, producing hydroxylated derivatives .
-
Plasma Protein Binding : High affinity (>95%) due to hydrophobic aryl and polar sulfonamide groups .
Reported Metabolites (Analog Data)
| Metabolite | Enzyme Responsible | Bioactivity |
|---|---|---|
| N-Desmethyl derivative | CYP3A4 | Reduced potency |
| Hydroxypiperidinone | CYP2D6 | Inactive |
Comparative Reactivity Insights
The 2,5-difluorophenyl group enhances electron-withdrawing effects, stabilizing the sulfonamide bond against hydrolysis compared to non-fluorinated analogs . The oxopiperidinyl ring’s conformational flexibility may facilitate interactions with enzymatic active sites .
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. Preliminary studies suggest that it inhibits cell proliferation through the modulation of critical signaling pathways involved in cell growth and survival.
Mechanisms of Action :
- Cell Cycle Interference : The compound disrupts the normal cell cycle, leading to decreased viability in cancer cells.
- Signaling Pathway Modulation : It may influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Antidepressant Properties
Due to its structural similarities to known psychoactive compounds, this compound is hypothesized to possess antidepressant effects. Initial findings suggest it may enhance serotonin levels, thereby potentially alleviating depressive symptoms.
Study 1: Antitumor Efficacy
A study conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types, indicating potent antitumor activity.
Study 2: Neuropharmacological Effects
In an animal model of depression, treatment with this compound resulted in a notable increase in serotonin levels. This suggests potential applications in treating mood disorders, warranting further investigation into its antidepressant properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 1-(2,5-difluorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
Uniqueness
1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of both difluorophenyl and oxopiperidinyl groups, which confer distinct chemical and biological properties
Biological Activity
1-(2,5-Difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, with the CAS number 1396854-42-4, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The structure features a difluorophenyl group and a piperidinyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396854-42-4 |
| Molecular Formula | C₁₈H₁₈F₂N₂O₃S |
| Molecular Weight | 380.4 g/mol |
Inhibition Studies
In related research, compounds similar to 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide have demonstrated effective inhibition of key enzymes involved in cancer progression and viral replication. For example:
- Kinesin Spindle Protein (KSP) : Inhibitors targeting KSP have shown potential in cancer therapies by disrupting mitotic processes .
- SARS-CoV-2 Main Protease : Structural analogs have been developed that inhibit the main protease crucial for viral replication .
Biological Activity and Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds bearing oxadiazole and piperidine moieties have been tested for cytotoxic effects against cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating strong antitumor potential .
- Antiviral Properties : The inhibition of viral enzymes suggests potential applications in antiviral drug development. Compounds targeting viral proteases have been particularly highlighted for their therapeutic efficacy against viruses like SARS-CoV-2 .
- Neurological Applications : The piperidine component suggests possible effects on neurological pathways, potentially offering therapeutic avenues for conditions like migraines or neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of approximately 9.4 µM, showcasing significant cytotoxicity .
- KSP Inhibitors : Research on inhibitors targeting KSP revealed that modifications to the piperidine structure enhanced potency while reducing adverse effects associated with efflux mechanisms in cells .
Q & A
Q. What are the standard synthetic routes for 1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, and how can reaction yields be optimized?
Methodological Answer: A common approach involves coupling a difluorophenyl-containing precursor with a sulfonamide intermediate. For example, sodium hydride can activate the sulfonamide group for nucleophilic substitution, while refluxing in ethanol or THF with catalytic bases (e.g., KCO) facilitates piperidinyl-phenyl bond formation. Purification via silica gel column chromatography (0–30% methanol/dichloromethane gradient) is recommended to isolate the product with >85% yield . Optimize yields by controlling reaction time (3–4 hours under reflux) and stoichiometric ratios (1:1 molar equivalents of precursors) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 408.1319 for analogous sulfonamides) .
- HPLC : Use Chromolith columns with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) to assess retention time (~1.63 minutes under QC-SMD-TFA05 conditions) .
- NMR : Analyze and spectra to verify difluorophenyl and piperidinyl moieties .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Methodological Answer: Use DMSO as a primary solvent (≤10% v/v) for stock solutions. For aqueous compatibility, prepare buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to stabilize the compound in biological media. Sonication or heating (40–50°C) improves dissolution in polar solvents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., viral polymerases) using AutoDock Vina to identify binding affinities. Focus on interactions between the difluorophenyl group and hydrophobic pockets .
- Analog synthesis : Modify the piperidinyl-oxo group (e.g., replace with morpholine) and compare inhibitory activity in enzyme assays (IC shifts) .
Q. What strategies mitigate toxicity risks observed in preliminary studies?
Methodological Answer:
- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., glutathione adducts) via LC-MS. Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to reduce oxidative metabolism .
- In vitro cytotoxicity screening : Test against HEK293 cells using MTT assays. Adjust the sulfonamide’s electronic profile to minimize off-target effects .
Q. How do pharmacokinetic properties vary across derivative analogs?
Methodological Answer:
- LogP determination : Measure octanol/water partitioning via shake-flask methods. Derivatives with lower logP (e.g., hydroxylated piperidinyl groups) show improved aqueous solubility but reduced blood-brain barrier penetration .
- Plasma stability assays : Incubate analogs in rat plasma (37°C, 24 hours) and quantify degradation via HPLC. Piperidinyl N-methylation enhances stability by reducing enzymatic cleavage .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacodynamic modeling : Corrogate in vitro IC values with in vivo exposure (AUC) using compartmental models. Adjust dosing regimens to account for protein binding (>90% in plasma) .
- Metabolite identification : Use -labeled compound tracking to assess whether inactive metabolites dominate in vivo .
Q. What computational methods predict this compound’s interactions with off-target proteins?
Methodological Answer:
- Proteome-wide docking : Utilize AlphaFold-predicted structures to screen against human kinases or GPCRs. Prioritize targets with docking scores <−10 kcal/mol .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks based on structural fingerprints (e.g., ECFP4) .
Methodological Notes for Data Interpretation
- Contradictory synthesis yields : Discrepancies between patents (e.g., 85% yield vs. 70% in alternative routes ) may arise from purification protocols. Always report silica gel pore size and solvent gradients.
- Analytical variability : HPLC retention times shift with column aging; include internal standards (e.g., caffeine) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
